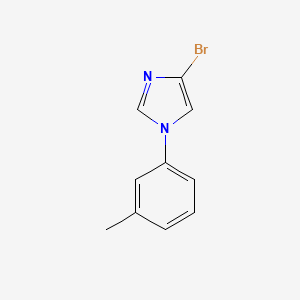

4-bromo-1-(m-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-bromo-1-(3-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(5-8)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYGHAFXGDJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 M Tolyl 1h Imidazole and Analogs

Strategies for Imidazole (B134444) Core Construction Relevant to 4-Bromo-1-(m-tolyl)-1H-imidazole

Classical and Multicomponent Cyclization Reactions for Imidazole Ring Formation

Classical methods for imidazole synthesis have been the bedrock of heterocyclic chemistry for over a century. The Debus-Radziszewski imidazole synthesis, a prime example, is a multi-component reaction (MCR) that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. wikipedia.org A modification of this reaction, which replaces ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org

Another versatile approach is the Van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine. numberanalytics.com This method and its variations allow for the regioselective preparation of 1,4-disubstituted and 1,4,5-trisubstituted imidazoles from imines generated in situ. organic-chemistry.org

Multicomponent reactions are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from simple precursors. ias.ac.in Various catalysts, including fluoroboric acid-derived systems, have been investigated to control the selectivity in these reactions, particularly in distinguishing between the formation of tri- and tetrasubstituted imidazoles. rsc.org The use of imidazole itself as an organocatalyst can facilitate MCRs to produce diverse and highly functionalized molecules. rsc.org

Table 1: Overview of Selected Multicomponent Strategies for Imidazole Synthesis

| Reaction Name/Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Forms tri- or N-substituted imidazoles; a classic MCR. | wikipedia.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde/Ketone, Amine | Versatile for preparing variously substituted imidazoles. | numberanalytics.com |

| Four-Component Condensation | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate (B1210297) | Produces 1,2,4,5-tetrasubstituted imidazoles; catalyst influences selectivity. | ias.ac.inrsc.org |

| Copper-Catalyzed Cycloaddition | Terminal Alkynes, Amidines | Regioselective synthesis of 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |

Catalyst-Free and Green Chemistry Approaches in Imidazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for imidazoles. numberanalytics.com These approaches aim to minimize waste and avoid the use of toxic reagents and solvents.

Catalyst-free methods often utilize green solvents like water or glycerol (B35011) to promote the reaction. researchgate.netnih.gov For example, a regioselective and environmentally friendly strategy for synthesizing imidazole-fused heterocycles involves the coupling of 2-halocarbonyl compounds with 2-aminopyridines in a glycerol/water medium, completely avoiding toxic catalysts and volatile organic solvents. researchgate.net Other protocols have achieved the synthesis of multisubstituted pyrroles, another important heterocycle, in green solvents like methanol (B129727) without a catalyst. nih.gov

Solvent-free reactions, sometimes assisted by solid supports, represent another important green methodology. ias.ac.in Antimony trichloride (B1173362) adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable heterogeneous catalyst for the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in Furthermore, metal-free approaches are gaining prominence. A one-pot, metal-free method for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls has been established using a catalytic amount of acetic acid under aerobic conditions. rsc.org

Table 2: Examples of Green Chemistry Approaches in Imidazole Synthesis

| Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Reaction of 2-halocarbonyls with 2-aminopyridines in glycerol/water. | Eliminates toxic catalysts and volatile organic solvents; mild conditions. | researchgate.net |

| Heterogeneous Catalysis | Four-component cyclocondensation using SbCl₃/SiO₂ under solvent-free conditions. | High yields, simplicity, and reusability of the catalyst. | ias.ac.in |

| Metal-Free Catalysis | One-pot synthesis from arylmethylamines and 1,2-dicarbonyls using catalytic acetic acid. | Avoids transition metal catalysts; uses air as the oxidant. | rsc.org |

| Organocatalysis | Use of imidazole as a catalyst for multicomponent reactions in ethanol. | Operates in a nearly neutral medium; generates molecular diversity. | rsc.org |

Ultrasonic and Microwave-Assisted Synthetic Enhancements

The application of alternative energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis, offering significant advantages over conventional heating methods. nih.gov These techniques are known for dramatically reducing reaction times, increasing yields, and enhancing product purity, often under solvent-free conditions. nih.govresearchgate.netniscpr.res.in

Microwave-assisted organic synthesis (MAOS) has been extensively applied to the preparation of imidazoles. researchgate.netnih.gov For instance, the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on an acidic alumina (B75360) solid support can be efficiently carried out under solvent-free microwave irradiation to yield substituted imidazoles. researchgate.net This method avoids the need for harsh reaction conditions and extended reaction times. researchgate.net Comparative studies have consistently shown that microwave-assisted methods are superior to conventional heating in terms of reaction time and yield. niscpr.res.in A pseudo-three-component synthesis of N-aroylmethylimidazoles under microwave conditions proceeds in good yields by reacting α-bromoacetophenones with acetamidine (B91507) hydrochloride. researchgate.net

Ultrasonic irradiation is another effective tool for accelerating organic reactions. nih.gov It has been used for the one-pot synthesis of benzimidazole (B57391) derivatives with good yields at moderate temperatures. nih.gov The advantages of sonochemistry include mild conditions and, in some cases, the avoidance of catalysts. nih.gov

Table 3: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Imidazole Synthesis

| Synthetic Target | Conventional Method (Time) | Microwave/Ultrasound Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Aryl Imidazoles | 10-12 hours | 12-16 minutes | Drastic reduction in reaction time, higher yield. | niscpr.res.in |

| N-Aroylmethylimidazoles | Not specified | Good yields achieved rapidly. | Efficiency and good yields. | researchgate.net |

| Benzimidazoles (Ultrasound) | Longer reaction times | Good yields at 50°C. | Speed and chemo-selectivity. | nih.gov |

| 4-Bromo-1H-imidazole | 8 hours (reflux) | 1 hour (microwave) | Reduced time, efficient power use. | guidechem.com |

Regioselective Halogenation Approaches to Brominated Imidazole Intermediates

The introduction of a bromine atom at a specific position on the imidazole ring is a critical step in the synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole. The challenge lies in controlling the regioselectivity of the halogenation, as the imidazole ring has multiple reactive sites.

Direct Bromination of Imidazole Precursors

Direct bromination of an imidazole core is a common strategy, but it can often lead to a mixture of polybrominated products. guidechem.com For example, reacting imidazole with bromine in chloroform (B151607) can yield 2,4,5-tribromo-1H-imidazole. guidechem.com The reactivity of the imidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2. nih.gov

To achieve monobromination, milder and more selective brominating agents are often employed. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. youtube.com The reaction of an imidazole derivative with NBS can lead to selective monobromination at the C5 position. youtube.com Another reagent, 2,4,4,6-tetrabromocyclohexa-2,5-dienone, has been shown to achieve high yields of monobrominated imidazoles. rsc.org

Recent advancements include electrochemical methods, which offer a green and metal-free approach. An electrochemical transformation using tetra-n-butylammonium bromide (TBAB) as both the brominating agent and the electrolyte allows for the regioselective bromination of various imidazo (B10784944) heteroaromatic systems in good to excellent yields at room temperature. rsc.org

Access to 4-Bromo-1H-imidazole Derivatives

Synthesizing the key intermediate, 4-bromo-1H-imidazole, often requires a multi-step approach to ensure the correct regiochemistry. One common pathway involves the initial synthesis of a polybrominated imidazole, such as 2,4,5-tribromo-1H-imidazole or 4,5-dibromo-2-nitroimidazole, followed by selective debromination. guidechem.comgoogle.com For instance, 2,4,5-tribromo-1H-imidazole can be refluxed with an aqueous solution of sodium sulfite (B76179) to selectively remove the bromine atoms at the 2 and 5 positions, yielding 4-bromo-1H-imidazole. guidechem.com Similarly, a microwave-assisted method can achieve the selective debromination of 2,4-dibromo-1H-imidazole using sodium sulfite in water. guidechem.com

Another strategy involves protecting certain positions on the imidazole ring before bromination to direct the incoming bromine to the desired C4 position. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the nitrogen, for example, can influence the regioselectivity of subsequent C-H arylation and could be adapted for halogenation. nih.gov A patent describes a route starting with 2-nitroimidazole, which is first protected at the N1 position, then brominated with NBS to yield the 4-bromo derivative, and finally deprotected. google.com

The synthesis of N-substituted bromo-imidazoles, such as 4-bromo-1,2-dimethyl-1H-imidazole, can be challenging due to the formation of regioisomers upon N-alkylation of the brominated heterocycle. thieme-connect.de A successful strategy to circumvent this involves starting with 1,2-dimethyl-1H-imidazole, performing a polybromination, and then achieving a selective debromination to yield the desired 4-bromo product. thieme-connect.de

Table 4: Synthetic Routes to 4-Bromoimidazole Intermediates

| Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2,4,5-Tribromo-1H-imidazole | 20% aq. Na₂SO₃, reflux, 8h | 4-Bromo-1H-imidazole | Selective debromination | guidechem.com |

| Imidazole | 1. Br₂/CHCl₃; 2. aq. Na₂SO₃ | 4-Bromo-1H-imidazole | Polybromination followed by debromination | guidechem.com |

| 1H-Imidazole | N-bromosuccinimide (NBS) in DMF | 4-Bromo-1H-imidazole | Direct, but may require subsequent purification/dehalogenation steps | guidechem.com |

| 2,4-Dibromo-1H-imidazole | Na₂SO₃, H₂O, Microwave, 100°C, 1h | 4-Bromo-1H-imidazole | Microwave-assisted selective debromination | guidechem.com |

| 1-Methyl-1H-imidazole-5-formic acid | 1. Condensation; 2. Bromination (NBS); 3. Debromination (MeMgI) | 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative | Multi-step synthesis with controlled bromination/debromination | google.com |

N-Arylation Strategies for the Introduction of the m-Tolyl Group

The formation of the N-aryl bond between the 4-bromo-1H-imidazole core and the m-tolyl group is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient route to a wide array of N-substituted imidazoles. The primary strategies involve well-established copper- and palladium-catalyzed systems.

Cross-Coupling Methods (e.g., Ullmann and Buchwald-Hartwig Type Couplings)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen bonds. The classic Ullmann condensation and the more recent Buchwald-Hartwig amination are the most prominent examples applied to the N-arylation of imidazoles.

The Ullmann-type coupling traditionally involves the reaction of an amine or a heterocyclic N-H bond with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern iterations of this reaction have evolved to use catalytic amounts of copper, often in the presence of a ligand, which allows for milder reaction conditions and broader substrate scope. organic-chemistry.orgmit.edu For the synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole, this would involve reacting 4-bromo-1H-imidazole with an m-tolyl halide (such as 3-bromotoluene (B146084) or 3-iodotoluene) using a copper(I) or copper(II) catalyst. mit.edu The choice of ligand, base, and solvent is crucial for achieving high yields. Ligands like 1,10-phenanthroline (B135089) derivatives have been shown to be effective in promoting the copper-catalyzed N-arylation of imidazoles. mit.eduorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. organic-chemistry.orgmit.edu This method is renowned for its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions. organic-chemistry.orgnih.gov The synthesis of the target molecule via this method would utilize 4-bromo-1H-imidazole and an m-tolyl halide, catalyzed by a palladium complex. The efficacy of the reaction heavily relies on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos often providing superior results. mit.edunih.gov The selection of an appropriate base, such as sodium tert-butoxide or cesium carbonate, is also critical for the catalytic cycle to proceed efficiently. nih.gov

While direct synthesis examples for 4-bromo-1-(m-tolyl)-1H-imidazole are not prevalent in cited literature, the conditions used for analogous N-arylations of imidazoles provide a clear blueprint. The following table summarizes typical conditions for these cross-coupling reactions based on similar transformations.

Table 1: Representative Conditions for N-Arylation of Imidazoles via Cross-Coupling Reactions

| Coupling Type | Imidazole Substrate | Aryl Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ullmann-type mit.edu | Imidazole | 1-Iodo-4-nitrobenzene | CuI (5 mol%), 4,7-Dimethoxy-1,10-phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 110 | 95 |

| Ullmann-type nih.gov | 2-Aminophenol | 1-Bromo-3-nitrobenzene | CuI (10 mol%), Prolinamide Ligand (20 mol%) | K₂CO₃ | Water | 100 | 92 |

| Buchwald-Hartwig nih.gov | 4-Methylimidazole | 3-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2 mol%), Ligand L1 (4 mol%) | NaOtBu | Toluene | 100 | 93 |

Other N-Functionalization Techniques

Beyond the classic Ullmann and Buchwald-Hartwig reactions, other N-functionalization techniques have been developed, most notably the Chan-Lam coupling . This copper-catalyzed reaction forms a carbon-heteroatom bond by coupling an N-H containing compound with an arylboronic acid. researchgate.netnih.gov A key advantage of the Chan-Lam coupling is its ability to often proceed under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.orgresearchgate.net

For the synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole, this methodology would involve the reaction of 4-bromo-1H-imidazole with m-tolylboronic acid. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and may require a base like pyridine (B92270) or triethylamine. researchgate.netnih.gov The presence of an oxidant, often atmospheric oxygen, is generally required to facilitate the catalytic cycle. researchgate.net This method avoids the use of aryl halides and offers a complementary route to N-arylated imidazoles. organic-chemistry.org Studies on the N-arylation of various azoles, including nitro-substituted imidazoles, have demonstrated the utility of Chan-Lam coupling, suggesting its applicability for the 4-bromo derivative. nih.govnih.govresearchgate.net

Table 2: Illustrative Conditions for Chan-Lam N-Arylation of Azoles

| Azole Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Imidazole organic-chemistry.org | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine | CH₂Cl₂ | Room Temp, Air | 90 |

| 2-Nitroimidazole nih.gov | Phenylboronic acid | Cu(OAc)₂ (10 mol%), 4,5-diazafluoren-9-one (B35911) (12 mol%) | K₂CO₃ | DMF | 100 °C, Air | 87 |

Table 3: Compound Names

| Compound Name |

|---|

| 4-bromo-1-(m-tolyl)-1H-imidazole |

| 4-bromo-1H-imidazole |

| 3-bromotoluene |

| 3-iodotoluene |

| m-tolylboronic acid |

| Imidazole |

| 1-Iodo-4-nitrobenzene |

| 2-Aminophenol |

| 1-Bromo-3-nitrobenzene |

| 4-Methylimidazole |

| 3-Bromo-N,N-dimethylaniline |

| Diphenylamine |

| Bromobenzene |

| 2-Nitroimidazole |

| Phenylboronic acid |

| 3-Nitro-1H-pyrazole |

| Copper(I) iodide (CuI) |

| Copper(II) acetate (Cu(OAc)₂) |

| 4,7-Dimethoxy-1,10-phenanthroline |

| Potassium phosphate (B84403) (K₃PO₄) |

| Potassium carbonate (K₂CO₃) |

| Prolinamide |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Sodium tert-butoxide (NaOtBu) |

| XPhos |

| Pyridine |

| Sodium hydroxide (B78521) (NaOH) |

| Dioxane |

| Toluene |

| Dichloromethane (CH₂Cl₂) |

| Dimethylformamide (DMF) |

Mechanistic Investigations and Reaction Pathway Elucidation for 4 Bromo 1 M Tolyl 1h Imidazole Synthesis

Detailed Analysis of Cyclization Mechanisms

The formation of the imidazole (B134444) ring in 4-bromo-1-(m-tolyl)-1H-imidazole proceeds through a cyclization reaction. While direct mechanistic studies on this specific compound are not extensively documented, the cyclization mechanism can be inferred from established synthetic routes for structurally similar imidazoles. One of the most common and versatile methods for imidazole synthesis is the multicomponent reaction, often involving an α-haloketone, an aldehyde, an amine, and an ammonia (B1221849) source.

In the context of 4-bromo-1-(m-tolyl)-1H-imidazole synthesis, a plausible pathway involves the initial reaction between an appropriate α-bromoketone and m-toluidine (B57737) to form an α-aminoketone intermediate. This is followed by condensation with a suitable aldehyde and an ammonia source, leading to a diimine species. The crucial cyclization step then occurs through an intramolecular nucleophilic attack, where one of the nitrogen atoms attacks a carbonyl or imine carbon, leading to the formation of the five-membered imidazole ring. Subsequent dehydration and/or oxidation steps then lead to the final aromatic imidazole product.

An alternative and prominent mechanism for the formation of substituted imidazoles is the [3+2] cycloaddition pathway. In this approach, a three-atom component reacts with a two-atom component to form the five-membered ring. For instance, a reaction involving vinyl azides and amidines has been shown to produce 2,4-disubstituted-1H-imidazoles. acs.org In such a scenario, the reaction may proceed through a nitrene intermediate generated from the vinyl azide. acs.org

A proposed general mechanism for a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles involves sequential condensation, nucleophilic addition, and intramolecular cyclization, followed by air oxidation to form the aromatic imidazole ring. organic-chemistry.org This highlights the complexity and the multiple possible pathways for the cyclization step.

Role of Catalysis in Imidazole Bond Formation

Catalysis plays a pivotal role in facilitating the formation of the imidazole ring, often by activating the reactants or stabilizing transition states. Both acid and base catalysis are commonly employed in imidazole synthesis.

In many synthetic routes, a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly accelerate the cyclization step. nih.gov The base can deprotonate one of the nitrogen-containing intermediates, increasing its nucleophilicity and promoting the intramolecular ring-closing reaction. nih.gov

Furthermore, in syntheses starting from α-haloketones, the reaction conditions, including the presence of a base, are critical. For example, the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with acetamidine (B91507) hydrochloride in the presence of a base like diisopropylethylamine (DIPEA) has been studied, though it can lead to undesired N-alkylation products. thieme-connect.de This underscores the importance of carefully selecting the catalyst to steer the reaction towards the desired imidazole product.

Reaction Kinetics and Thermodynamic Considerations

The reaction temperature is a critical parameter influencing the reaction kinetics. For instance, in a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, heating a mixture of the reactants at 130°C for two hours resulted in high yields. organic-chemistry.org This suggests that a significant activation energy barrier needs to be overcome for the reaction to proceed efficiently.

Identification of Key Intermediates and Transition States

The synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole proceeds through a series of reactive intermediates. While their direct isolation can be challenging due to their transient nature, their existence is inferred from mechanistic studies of related reactions.

Key proposed intermediates in a multicomponent synthesis include:

α-Aminoketone: Formed from the reaction of an α-haloketone with an amine.

Diimine Species: Resulting from the condensation of the α-aminoketone with an aldehyde and ammonia.

Dihydroimidazole: The initial product of the intramolecular cyclization, which then undergoes oxidation to the aromatic imidazole.

In some cases, intermediates have been successfully isolated. For example, in the synthesis of 4,4'-bi-1H-imidazol-2-ones, the imidazole intermediate formed from the reaction of 5-amino-α-imino-1H-imidazole-4-acetonitriles and benzyl (B1604629) isocyanate was isolated and characterized. nih.gov

The transition states in these reactions are high-energy structures that represent the peak of the energy barrier between reactants and products. For the cyclization step, the transition state would involve the partial formation of the new carbon-nitrogen bond within the five-membered ring. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the geometry and energy of these transition states, helping to elucidate the reaction mechanism in greater detail. rsc.org

Computational and Quantum Chemical Studies on 4 Bromo 1 M Tolyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. semanticscholar.orgtci-thaijo.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate descriptions of the molecular system. plos.org These studies elucidate the relationship between a molecule's structure and its chemical behavior.

Optimization of Molecular Geometries and Bond Parameters

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For 4-bromo-1-(m-tolyl)-1H-imidazole, the optimized structure would reveal the precise spatial arrangement of its imidazole (B134444) and m-tolyl rings. DFT methods are known to produce geometric parameters that show strong correlation with experimental values obtained from techniques like X-ray diffraction. researchgate.netmdpi.com

Interactive Table 1: Predicted Geometrical Parameters for 4-bromo-1-(m-tolyl)-1H-imidazole (Note: The following data is representative of typical bond lengths and angles for similar heterocyclic compounds as determined by DFT calculations.)

| Bond Parameters | Angle Parameters | ||

|---|---|---|---|

| Bond | Length (Å) | Angle | Degree (°) |

| C-Br | 1.875 | C-N-C | 108.5 |

| N-C (imidazole) | 1.380 | N-C-N | 110.2 |

| C-C (imidazole) | 1.365 | C-C-Br | 127.1 |

| N-C (tolyl) | 1.430 | C-N-C (ring junction) | 125.8 |

| C-C (tolyl) | 1.395 | N-C-C (tolyl) | 119.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For 4-bromo-1-(m-tolyl)-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the bromine atom, while the LUMO would be distributed across the aromatic system. The energy gap helps quantify the molecule's electron conductivity and susceptibility to electronic excitation. nih.gov

Interactive Table 2: FMO Properties of 4-bromo-1-(m-tolyl)-1H-imidazole (Note: Data is illustrative based on typical DFT calculations for related aromatic heterocyclic compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For 4-bromo-1-(m-tolyl)-1H-imidazole, these sites are expected around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. nih.gov

Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, identifying the most probable sites for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wikipedia.orgjuniperpublishers.com It investigates charge delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and electron delocalization often exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. semanticscholar.org Computational methods can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). jneonatalsurg.com

The presence of donor (imidazole ring) and acceptor-like (bromo-substituted part) features, connected through a π-conjugated system, can lead to a significant intramolecular charge transfer upon excitation. This is a key requirement for a high NLO response. DFT calculations can quantify these properties, and a large value for the first hyperpolarizability (β) suggests that the molecule could be a promising candidate for NLO materials. nih.govnih.govresearchgate.net

Interactive Table 3: Calculated NLO Properties (Note: Values are representative for organic molecules with potential NLO activity.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 180 x 10-24 esu |

| First Hyperpolarizability (βtotal) | 750 x 10-30 esu |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of 4-bromo-1-(m-tolyl)-1H-imidazole, particularly the rotation around the single bond connecting the tolyl and imidazole rings.

These simulations can assess the stability of different conformers at various temperatures and in different solvent environments. By tracking the molecule's movements and interactions with its surroundings, MD provides a more complete understanding of its structural stability and how it might behave in a real-world chemical or biological system.

In Silico Modeling of Ligand-Receptor Interactions Relevant to Specific Binding Mechanisms

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict the binding orientation of a small molecule (ligand) to the active site of a target protein (receptor). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For imidazole derivatives, which are known to interact with a wide range of biological targets, molecular docking studies provide valuable insights into their specific binding mechanisms.

The process of molecular docking involves the prediction of the preferred conformation and orientation of the ligand when it binds to the receptor. The strength of this interaction is typically estimated by a scoring function, which calculates a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction. These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, which are essential for the stability of the ligand-receptor complex.

Numerous studies have employed molecular docking to investigate the interaction of imidazole-containing compounds with various protein targets. For example, imidazole derivatives have been docked into the active sites of enzymes like 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, to explore their potential as antifungal agents. In such studies, the nitrogen atoms of the imidazole ring often play a critical role by coordinating with the heme iron in the enzyme's active site. The substituents on the imidazole ring, such as the bromo and m-tolyl groups in 4-bromo-1-(m-tolyl)-1H-imidazole, would further influence the binding affinity and selectivity through additional interactions with specific amino acid residues in the binding pocket.

The following interactive table summarizes typical findings from molecular docking studies of various imidazole derivatives with different protein targets, illustrating the types of interactions and binding energies that might be expected for a compound like 4-bromo-1-(m-tolyl)-1H-imidazole.

| Imidazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Substituted imidazole-pyrazole | GlcN-6-P synthase | -7.5 to -8.5 | SER347, THR352, LYS603 | Hydrogen bonding, hydrophobic interactions |

| Imidazole-thiazole hybrid | Epidermal Growth Factor Receptor (EGFR) | -8.0 to -9.0 | ARG249, TRP32, ASP855 | Pi-cation, pi-pi stacking, halogen bonding |

| Benzimidazole (B57391) derivative | Bovine Serum Albumin (BSA) | -6.5 | Not specified | Hydrophobic interactions, hydrogen bonding |

| Imidazole derivative | 14α-demethylase (CYP51) | -9.0 to -10.0 | PHE255, ARG96, Heme iron | Pi-pi stacking, pi-cation, coordination |

These in silico models are instrumental in rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds to improve their binding affinity and specificity for a particular biological target.

Reactivity and Post Synthetic Functionalization of 4 Bromo 1 M Tolyl 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position is well-suited for participating in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.org The C4-bromo position of 4-bromo-1-(m-tolyl)-1H-imidazole is expected to readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org This reaction's popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. tcichemicals.comnih.gov

The reaction allows for the introduction of various aryl, heteroaryl, alkenyl, and even alkyl groups at the C4 position. The choice of base (e.g., carbonates, phosphates), solvent (e.g., dioxane, THF, DMF), and ligand for the palladium catalyst can be optimized to achieve high yields. wikipedia.org For instance, the coupling of similar bromo-imidazole derivatives has been successfully demonstrated, indicating the feasibility of this transformation. clockss.orgthieme-connect.de

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Catalyst/Ligand | Base | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-1-(m-tolyl)-1H-imidazole |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Thiophen-2-yl)-1-(m-tolyl)-1H-imidazole |

| (E)-Styrylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-((E)-Styryl)-1-(m-tolyl)-1H-imidazole |

| Methylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 4-Methyl-1-(m-tolyl)-1H-imidazole |

This table presents hypothetical reactions based on the general reactivity of aryl bromides in Suzuki-Miyaura couplings.

Beyond the Suzuki reaction, the C4-bromo substituent enables a variety of other important cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of the organohalide with an organotin reagent (organostannane). libretexts.orgwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex. libretexts.org The reactivity order often places bromides as highly effective electrophiles. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons but less so than organomagnesium compounds. wikipedia.orgorganic-chemistry.org This method is valued for its high reactivity, functional group tolerance, and the ability to form C(sp³)-C(sp²) bonds. thermofisher.comorganic-chemistry.org Palladium or nickel complexes can be used as catalysts. wikipedia.org

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, although copper-free conditions have been developed. organic-chemistry.orgnih.gov

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile. organic-chemistry.orgarkat-usa.org It was one of the first transition metal-catalyzed cross-coupling reactions to be discovered. While highly reactive, the utility of Grignard reagents can be limited by their low functional group tolerance due to their strong basicity and nucleophilicity. organic-chemistry.orgrhhz.net

Table 2: Overview of Other Cross-Coupling Reactions at the C4-Position

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product Functional Group |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl, Alkenyl, Alkynyl |

| Negishi | R-ZnX | Pd(dba)₂ / Ligand | Aryl, Alkenyl, Alkyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Alkyne |

| Kumada | R-MgX | NiCl₂(dppe) or Pd(PPh₃)₄ | Aryl, Alkyl |

This table provides a general summary of the reagents and products for different cross-coupling reactions applicable to 4-bromo-1-(m-tolyl)-1H-imidazole.

Research in cross-coupling catalysis continuously evolves, with a focus on developing milder and more selective reaction conditions. For challenging substrates or those with sensitive functional groups, advanced catalytic systems are employed. This includes the use of highly active electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(tBu)₃). nih.gov These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle, often allowing reactions to proceed at lower temperatures and with lower catalyst loadings. nih.gov The development of palladacycle precatalysts has also provided more stable and efficient sources of the active Pd(0) catalyst. nih.gov Furthermore, the use of alternative bases and solvent systems, including aqueous media, has expanded the scope and sustainability of these transformations. wikipedia.orgwikipedia.org

Nucleophilic Displacement and Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the C4-bromo position of 4-bromo-1-(m-tolyl)-1H-imidazole is generally challenging. The imidazole (B134444) ring is electron-rich, which disfavors the addition-elimination mechanism required for SNAr. However, the reactivity of halogens on an imidazole ring can be influenced by the substitution pattern and the reaction conditions. For instance, in some N-protected halogenated nitroimidazoles, the halogen atom can be displaced by strong nucleophiles like thiolates or alkoxides. rsc.org The presence of a strongly electron-withdrawing group on the imidazole ring would be necessary to activate the C4-position towards nucleophilic attack.

Electrophilic Functionalization of the m-Tolyl Moiety

The m-tolyl group attached to the N1 position of the imidazole ring is susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. The 1-imidazolyl substituent is generally considered a deactivating group for electrophilic substitution on the phenyl ring due to its inductive electron-withdrawing effect, and it primarily directs incoming electrophiles to the meta position.

The interplay of these two directing effects will determine the regioselectivity of reactions like nitration, halogenation, sulfonation, or Friedel-Crafts reactions. The positions ortho and para to the methyl group (C2', C4', and C6' of the tolyl ring) are activated. The positions meta to the 1-imidazolyl group (C2' and C6' of the tolyl ring) are the least deactivated by the imidazole. Therefore, electrophilic attack is most likely to occur at the C2' and C6' positions, which are ortho to the methyl group and meta to the imidazole nitrogen, and to a lesser extent at the C4' position (para to the methyl group).

Derivatization at the Imidazole Nitrogen Centers

The 4-bromo-1-(m-tolyl)-1H-imidazole molecule has one unsubstituted nitrogen atom in the imidazole ring, N3. This nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base. It can be readily derivatized through various reactions:

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base would lead to the formation of a 1,3-disubstituted imidazolium (B1220033) salt. These ionic compounds have applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

Acylation: Treatment with acyl chlorides or anhydrides would yield an N-acylated imidazolium species.

Coordination to Metals: The N3 nitrogen can act as a ligand, coordinating to various transition metals to form metal complexes.

Applications of 4 Bromo 1 M Tolyl 1h Imidazole and Its Functionalized Derivatives in Chemical Sciences

Strategic Building Blocks in Complex Organic Synthesis

The presence of a bromine atom at the 4-position and a tolyl group at the 1-position of the imidazole (B134444) ring in 4-bromo-1-(m-tolyl)-1H-imidazole provides two key handles for synthetic manipulation. The carbon-bromine bond is amenable to a wide variety of cross-coupling reactions, while the tolyl group influences the molecule's solubility, crystallinity, and intermolecular interactions. These features make it an important intermediate in the construction of more complex molecular frameworks.

Precursors for Multi-Substituted Heterocyclic Systems

4-Bromo-1-(m-tolyl)-1H-imidazole serves as an excellent starting point for the synthesis of multi-substituted heterocyclic systems. The bromine atom can be readily displaced or involved in coupling reactions to introduce a diverse range of functional groups at the C4-position of the imidazole ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of various aryl and heteroaryl substituents. thieme-connect.de This versatility is crucial for creating libraries of compounds with varied electronic and steric properties, which is a key strategy in drug discovery and materials science.

Furthermore, the imidazole core itself can be a part of a larger, more complex heterocyclic system. The functionalization at the 4-position can be a critical step in the annulation of additional rings onto the imidazole scaffold, leading to the formation of fused heterocyclic systems with unique three-dimensional structures and biological activities.

Ligands in Coordination Chemistry for Catalytic Applications

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal centers through their nitrogen atoms. The functionalization of the imidazole ring allows for the modulation of the ligand's electronic and steric properties, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. researchgate.net

Derivatives of 4-bromo-1-(m-tolyl)-1H-imidazole, where the bromine atom is replaced by other coordinating groups, can be designed to form stable complexes with various transition metals. These complexes can find applications as catalysts in a wide range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The m-tolyl group can play a significant role in creating a specific chiral environment around the metal center, which is particularly important for asymmetric catalysis.

Advanced Material Development

The unique electronic and structural features of 4-bromo-1-(m-tolyl)-1H-imidazole and its derivatives make them promising candidates for the development of advanced materials with tailored properties.

Ionic Liquids and Polymeric Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. isroset.org Imidazolium-based ionic liquids are among the most widely studied. researchgate.net By quaternizing the nitrogen atom of a 1-substituted imidazole, such as a derivative of 4-bromo-1-(m-tolyl)-1H-imidazole, a wide variety of imidazolium (B1220033) salts can be synthesized. rsc.org The nature of the anion and the substituents on the imidazolium ring, including the m-tolyl group, can be varied to fine-tune the physicochemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility. researchgate.netrsc.org

Furthermore, imidazole-containing monomers can be polymerized to create functional polymers with applications in areas such as proton-conducting membranes for fuel cells, and as materials for gas separation and storage. The bromine atom on the 4-bromo-1-(m-tolyl)-1H-imidazole can be used as a handle for polymerization or for post-polymerization modification, allowing for the creation of well-defined polymeric architectures.

Organic Electronic Materials (e.g., NLO applications)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and data storage. ipme.ru The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system, often exhibit large NLO responses. beilstein-journals.org

The imidazole ring can act as a π-conjugated bridge in such systems. beilstein-journals.org By functionalizing the 4-bromo-1-(m-tolyl)-1H-imidazole scaffold with appropriate electron-donating and electron-withdrawing groups, it is possible to design novel NLO chromophores. The bromine atom can be replaced with a strong electron-withdrawing group, while the tolyl group can be further functionalized with electron-donating substituents to create a push-pull system. The non-centrosymmetric nature of some of these substituted imidazoles is also a key requirement for second-order NLO activity. guidechem.com

| Compound/Derivative | Potential Application Area | Key Structural Feature | Relevant Research Finding |

| Imidazole-derived push-pull systems | Nonlinear Optics (NLO) | D-π-A arrangement for intramolecular charge transfer (ICT). beilstein-journals.org | The imidazole backbone can be used to generate Y-shaped chromophores with significant NLO properties. beilstein-journals.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Nonlinear Optics (NLO) | Exhibits a large negative nonlinear refractive index and third-order susceptibility. semanticscholar.org | The compound shows potential as an optical limiter. semanticscholar.org |

| Imidazole-2-carboxaldehyde | Nonlinear Optics (NLO) | High dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net | Computational studies validate its potential as a non-linear optically active material. researchgate.net |

| Imidazolium-based salts | Ionic Liquids | Tunable physicochemical properties based on anion and substituents. isroset.orgresearchgate.net | Can be synthesized from 1-substituted imidazoles. rsc.org |

Agrochemical Research and Development

Imidazole derivatives have a long history of use in agrochemical research, with many compounds exhibiting fungicidal, herbicidal, and insecticidal activities. rsc.org The biological activity of these compounds is often highly dependent on the nature and position of the substituents on the imidazole ring.

Investigation in Insecticidal Chemistry

A thorough review of existing scientific literature reveals a significant gap in the investigation of 4-bromo-1-(m-tolyl)-1H-imidazole and its derivatives for insecticidal applications. While the broader class of imidazole compounds has been a subject of interest in the development of new pesticidal agents, specific data on the efficacy of the title compound against various insect species, its mode of action, and structure-activity relationships remain uninvestigated or unpublished.

Consequently, no data tables detailing research findings on the insecticidal activity of 4-bromo-1-(m-tolyl)-1H-imidazole can be provided at this time.

Exploration in Fungicidal Chemistry

Similarly, the exploration of 4-bromo-1-(m-tolyl)-1H-imidazole and its functionalized derivatives in fungicidal chemistry appears to be an uncharted area of research. There is a lack of published studies that evaluate the potential of this specific compound to inhibit the growth of various fungal pathogens. The synthesis of its derivatives and the systematic evaluation of their antifungal activity spectrum have not been reported in the available scientific literature.

Therefore, the presentation of data tables with detailed research findings on the fungicidal activity of 4-bromo-1-(m-tolyl)-1H-imidazole is not possible based on the current body of scientific knowledge.

Concluding Remarks and Outlook for Research on 4 Bromo 1 M Tolyl 1h Imidazole

Summary of Key Academic Contributions

While direct academic literature on 4-bromo-1-(m-tolyl)-1H-imidazole is sparse, the foundational knowledge from related N-arylimidazoles provides a strong basis for understanding its potential significance. The N-arylimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous bioactive compounds and functional materials. connectjournals.comwiserpub.comnih.gov The synthesis of analogous compounds, such as 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a critical step in the development of bioactive molecules, underscoring the importance of the bromo-imidazole core as a key building block. connectjournals.comnih.gov

The primary academic contributions relevant to 4-bromo-1-(m-tolyl)-1H-imidazole are in the development of synthetic methodologies for N-arylimidazoles. Key strategies that would be theoretically applicable for its synthesis include the Ullmann condensation and the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with an imidazole (B134444), and advancements in these methods, particularly in catalyst development, have expanded the scope and efficiency of synthesizing such compounds.

Table 1: Synthetic Methodologies for N-Arylimidazoles

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper-based (e.g., CuI, Cu2O) | High temperatures, polar solvents (e.g., DMF, DMSO), base | Cost-effective catalyst, suitable for large-scale synthesis | Often requires harsh reaction conditions, limited substrate scope |

| Buchwald-Hartwig Amination | Palladium-based with phosphine (B1218219) ligands | Milder temperatures, various solvents, base | Broad substrate scope, high functional group tolerance, high yields | Catalyst can be expensive and sensitive to air/moisture |

Identification of Current Research Gaps and Challenges

The most significant research gap is the absence of published studies specifically investigating the synthesis, characterization, and application of 4-bromo-1-(m-tolyl)-1H-imidazole. This lack of focused research presents both a challenge and an opportunity for new avenues of investigation.

Based on the literature for related compounds, several challenges in the synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole can be anticipated:

Regioselectivity: A primary hurdle in the N-arylation of 4-bromoimidazole is controlling the position of the incoming aryl group. The reaction can potentially yield two different regioisomers, which can be difficult to separate and may exhibit different chemical and biological properties. This is a well-documented challenge in imidazole chemistry. rsc.orgnih.gov

Catalyst Efficiency: While both copper and palladium catalysts are instrumental in N-arylation reactions, the development of more robust, cost-effective, and environmentally benign catalytic systems remains an active area of research. organic-chemistry.orgnumberanalytics.com For industrial applications, the cost and reusability of the catalyst are critical factors.

Future Directions in Sustainable Synthesis and Mechanistic Studies

Future research on 4-bromo-1-(m-tolyl)-1H-imidazole is likely to be heavily influenced by the principles of green chemistry and a deeper understanding of reaction mechanisms.

Sustainable Synthesis: The trend towards environmentally friendly chemical processes will undoubtedly shape the future synthesis of this compound. nih.govrasayanjournal.co.inijpsjournal.comnumberanalytics.comnumberanalytics.comresearchgate.net Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govnumberanalytics.comresearchgate.net

Green Solvents: The exploration of less hazardous and more sustainable solvents, such as water, ionic liquids, or deep eutectic solvents, can minimize the environmental impact of the synthesis process.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional metal catalysts, operating under mild conditions. numberanalytics.com

Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole. Future work in this area could involve:

Detailed Mechanistic Investigations: Elucidating the precise steps of copper- and palladium-catalyzed N-arylation reactions through kinetic studies and the isolation and characterization of intermediates. rsc.orgacs.orgnih.govacs.org

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the reaction pathways, predict the electronic properties and reactivity of intermediates, and understand the factors controlling regioselectivity. researchgate.netresearchgate.netbohrium.com Such studies can guide the rational design of more efficient catalysts and reaction conditions.

Expanding the Scope of Applications in Novel Chemical Technologies

Given the lack of direct research, the potential applications of 4-bromo-1-(m-tolyl)-1H-imidazole can be hypothesized based on the known properties of its constituent parts and related molecules.

Table 2: Potential Applications of 4-bromo-1-(m-tolyl)-1H-imidazole

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agent | Imidazole derivatives are known to exhibit a wide range of biological activities. The presence of the bromo and tolyl groups can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. wiserpub.comnih.govnih.gov |

| Corrosion Inhibition | Corrosion inhibitor for metals and alloys | Imidazole compounds are effective corrosion inhibitors due to the ability of the nitrogen atoms to adsorb onto metal surfaces. The N-aryl substituent can increase the surface coverage and protective efficiency of the inhibitor film. scirp.orgbohrium.comnih.govmdpi.comscirp.org |

| Materials Science | Precursor to N-heterocyclic carbenes (NHCs), component of ionic liquids | N-arylimidazoles are precursors to NHCs, which are highly effective ligands in organometallic catalysis. The specific substitution pattern of this molecule could lead to NHCs with unique steric and electronic properties. It could also be a building block for novel ionic liquids with specific physicochemical properties. numberanalytics.comrsc.org |

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-(m-tolyl)-1H-imidazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-bromo-imidazole reacts with m-tolylboronic acid in the presence of a palladium catalyst and base. A general procedure involves using CuI (0.1 eq.) as a catalyst, K₂CO₃ (1.2 eq.) as a base, and DMF as the solvent at 120°C under argon for 24 hours . Yields can vary (31–57%) depending on the substituent position on the boronic acid .

Q. How is structural characterization performed for 4-bromo-1-(m-tolyl)-1H-imidazole derivatives?

Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.7 ppm) and imidazole protons (δ 7.6–8.9 ppm) confirm regiochemistry .

- IR spectroscopy : Stretching frequencies near 1586 cm⁻¹ (C=N) and 1463 cm⁻¹ (aromatic C-C) validate the imidazole core .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain .

Q. What safety precautions are recommended when handling brominated imidazoles?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers away from ignition sources due to flammability risks .

Q. How do substituents on the aryl group influence the reactivity of 4-bromo-imidazole in cross-coupling reactions?

Electron-donating groups (e.g., methyl on m-tolyl) enhance boronic acid reactivity, improving coupling yields. Steric hindrance from ortho-substituents can reduce yields by 20–30% compared to para-substituted analogs .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields of 4-bromo-1-(m-tolyl)-1H-imidazole?

Optimization strategies include:

- Catalyst screening : Pd(PPh₃)₄ may outperform CuI in sterically hindered systems.

- Solvent selection : DMSO at 140°C increases reaction rates but may degrade sensitive substrates.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >50% .

Q. What computational methods are used to predict the bioactivity of 4-bromo-1-(m-tolyl)-1H-imidazole derivatives?

- CoMSIA (Comparative Molecular Similarity Indices Analysis) : Models steric, electrostatic, and hydrophobic fields to correlate structure with antiepileptic activity (pED₅₀ values) .

- Molecular docking : Predicts binding affinities to targets like EGFR using AutoDock Vina, with validation via in vitro cytotoxicity assays .

Q. How do crystallographic data resolve ambiguities in the regiochemistry of substituted imidazoles?

SHELXL refines X-ray data to assign positions of bromine and m-tolyl groups. For example, anisotropic displacement parameters distinguish Br (high electron density) from methyl groups, confirming substitution at the 1-position of the imidazole ring .

Q. What factors explain contradictory yield data in similar Suzuki-Miyaura reactions?

Discrepancies arise from:

- Boronic acid purity : Commercial sources may contain stabilizing agents that inhibit coupling.

- Oxygen sensitivity : Inadequate argon purging can oxidize palladium catalysts, reducing yields by 15–20% .

Q. How are quantitative structure-activity relationship (QSAR) models applied to imidazole derivatives?

QSAR models use descriptors like logP, polar surface area, and H-bond donor count to predict pharmacokinetic properties. For example, a CoMSIA model with r² = 0.89 for antiepileptic activity guides the design of analogs with improved blood-brain barrier permeability .

Q. What strategies mitigate decomposition of 4-bromo-1-(m-tolyl)-1H-imidazole under acidic or basic conditions?

- pH control : Store solutions at neutral pH (6–8) to prevent imidazole ring protonation or deprotonation.

- Low-temperature storage : –20°C reduces hydrolysis rates of the C-Br bond, confirmed by stability studies showing <5% degradation over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.